

(S)-Coriolic Acid in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Coriolic acid

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Introduction

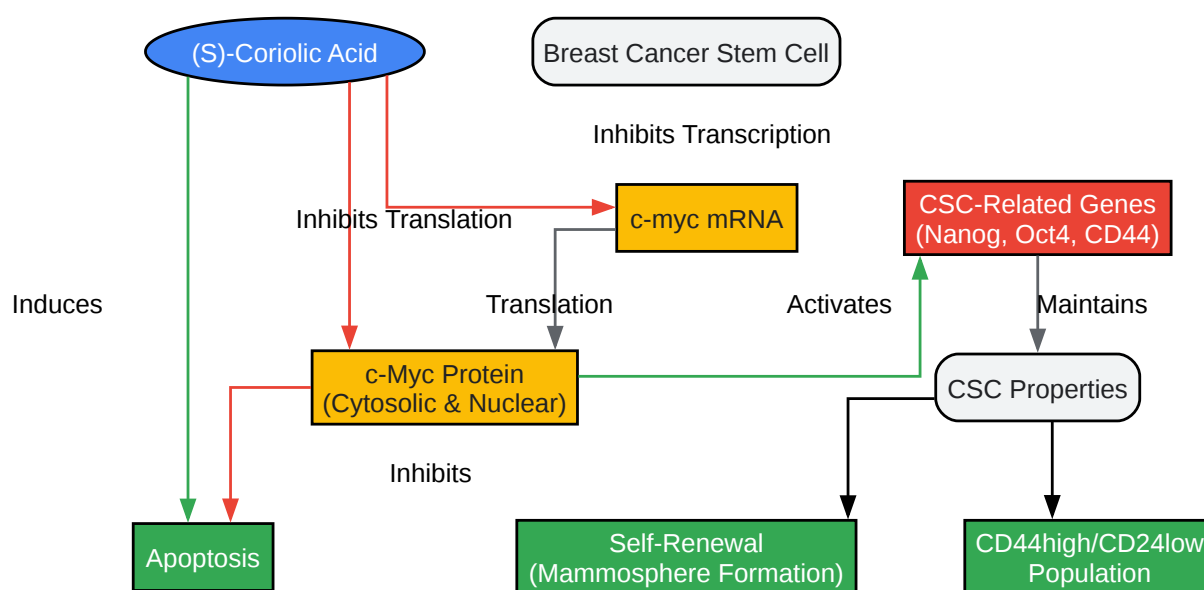
(S)-Coriolic acid, systematically known as 13-(S)-Hydroxy-9Z, 11E-octadecadienoic acid [13(S)-HODE], is an oxygenated metabolite of the essential polyunsaturated fatty acid, linoleic acid. Emerging research has identified **(S)-Coriolic acid** as a bioactive lipid mediator involved in diverse cellular signaling pathways, with significant implications for cancer biology, particularly in the context of cancer stem cells (CSCs). This technical guide provides an in-depth overview of the known functions of **(S)-Coriolic acid** in cellular signaling, with a focus on its role in suppressing breast cancer stem cells (BCSCs). The information presented herein is compiled from peer-reviewed studies to support further research and drug development efforts targeting these pathways.

Core Signaling Pathway: Regulation of c-Myc in Breast Cancer Stem Cells

The primary characterized signaling function of **(S)-Coriolic acid** is its ability to suppress the stemness of breast cancer cells through the downregulation of the proto-oncogene c-Myc.[1] c-Myc is a critical transcription factor that governs a wide array of cellular processes, including proliferation, growth, and apoptosis, and is a known survival factor for cancer stem cells.[1][2]

(S)-Coriolic acid has been shown to decrease both the transcriptional and translational levels of c-Myc in BCSCs.[1] This reduction in c-Myc protein levels occurs in both the cytoplasm and the nucleus, leading to a cascade of downstream effects that ultimately inhibit the characteristics of breast cancer stem cells.[3] The proposed mechanism involves the inhibition of mammosphere formation, a key indicator of self-renewal capacity, and the induction of apoptosis.[1] Furthermore, **(S)-Coriolic acid** treatment leads to a reduction in the subpopulation of CD44^{high}/CD24^{low} cells, a well-established phenotype for BCSCs, and diminishes the expression of genes associated with cancer stem cells, such as Nanog, Oct4, and CD44.[1]

Signaling Pathway Diagram



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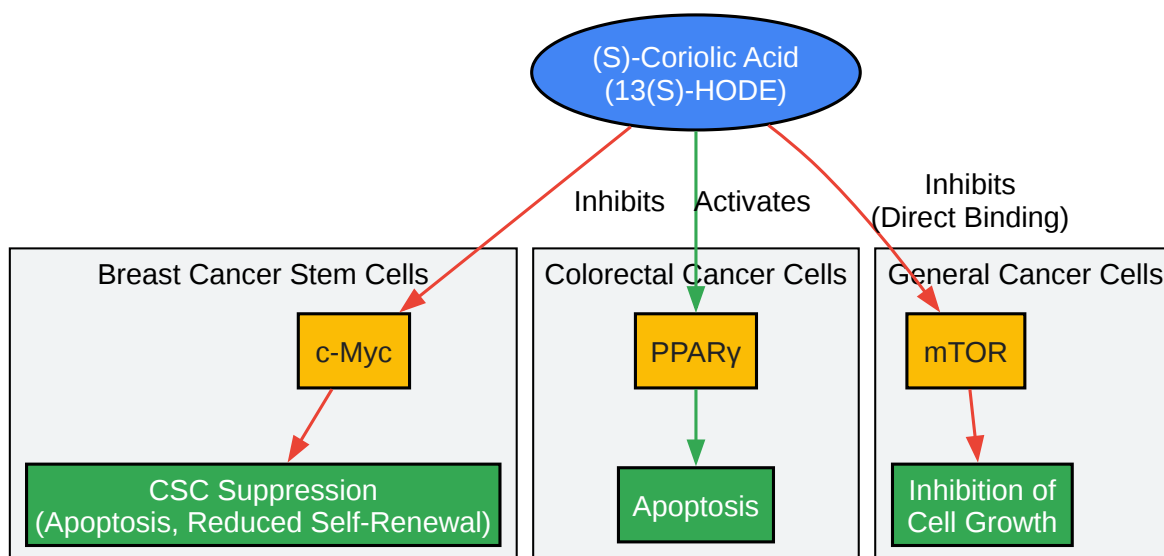
Figure 1: (S)-Coriolic acid signaling pathway in breast cancer stem cells.

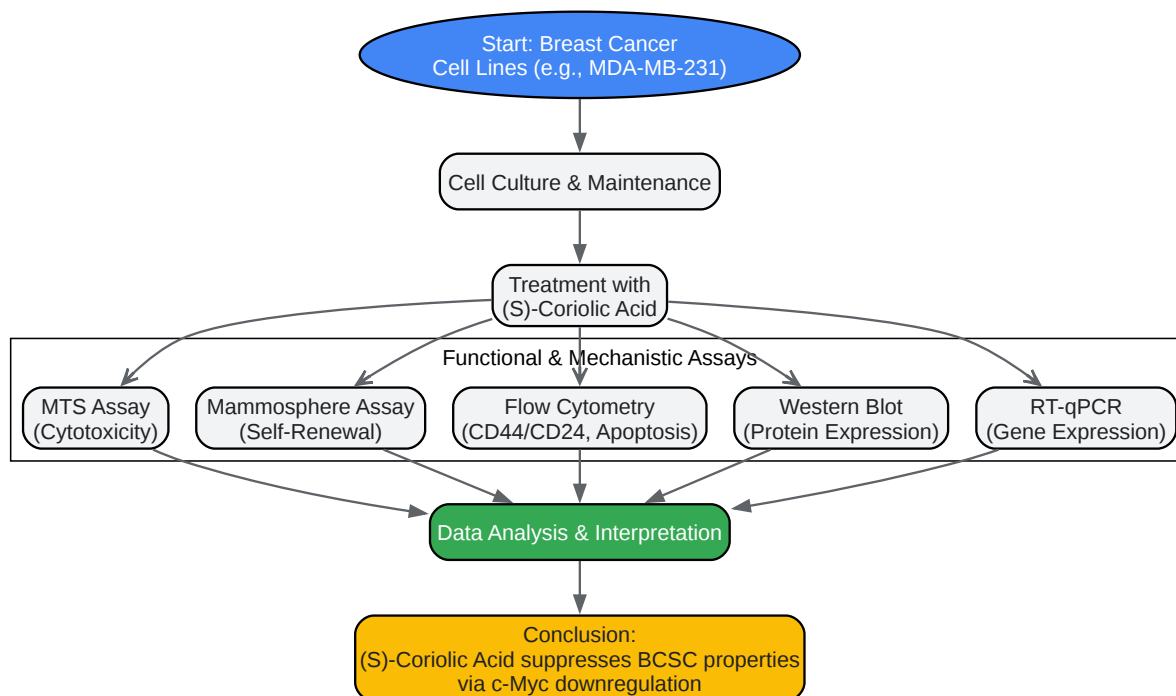
Other Reported Signaling Functions

Beyond the well-defined c-Myc pathway, studies on 13(S)-HODE have implicated its involvement in other signaling networks:

- **PPAR γ Signaling:** In non-differentiated Caco-2 colorectal cancer cells, 13(S)-HODE has been shown to act as a ligand for the peroxisome proliferator-activated receptor-gamma (PPAR γ).^[4] Activation of PPAR γ by 13(S)-HODE leads to decreased cell growth and induction of apoptosis, suggesting a tumor-suppressive role in this context.^[4]
- **mTOR Inhibition:** Recent findings indicate that 13(S)-HODE can directly bind to the catalytic ATP-binding domain of the mechanistic target of rapamycin (mTOR).^[5] This interaction competitively inhibits mTOR's kinase activity, leading to reduced mTOR signaling. As mTOR is a central regulator of cell growth and proliferation, this inhibition by 13(S)-HODE contributes to its anti-cancer effects.^[5]

Cross-Pathway Interaction Diagram





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- To cite this document: BenchChem. [(S)-Coriolic Acid in Cellular Signaling: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b163635#s-coriolic-acid-function-in-cellular-signaling]

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